molecular formula C21H15Cl2N5O B2440681 N-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326916-33-9

N-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2440681
CAS No.: 1326916-33-9
M. Wt: 424.29
InChI Key: CYEMZPWENQXTTF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H15Cl2N5O and its molecular weight is 424.29. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N5O/c22-16-7-9-17(10-8-16)28-20(15-5-3-11-24-12-15)19(26-27-28)21(29)25-13-14-4-1-2-6-18(14)23/h1-12H,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEMZPWENQXTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

  • Common Name : this compound
  • CAS Number : 1326916-33-9
  • Molecular Formula : C21H15Cl2N5O
  • Molecular Weight : 424.3 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,3-triazoles can inhibit cell growth across various cancer cell lines. In one study, a related triazole compound demonstrated an IC50 value ranging from 1.02 to 74.28 μM against six different cancer cell lines . This suggests that the compound could potentially serve as a lead for further development in cancer treatment.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. Compounds similar to this compound have shown efficacy against various bacterial strains. For example, certain triazole hybrids exhibited minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The triazole ring is known to interact with enzymes through metal ion coordination and hydrogen bonding. This interaction can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment . The inhibition of AChE by triazole derivatives highlights their potential in treating conditions like Alzheimer's disease.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to specific enzymes.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in the G0/G1 phase in cancer cells .

Case Studies and Research Findings

StudyFindings
Luan et al. (2024)Demonstrated that triazole derivatives inhibited growth across six cancer cell lines with varying IC50 values .
Gholampour et al. (2020)Reported significant cytotoxicity of new triazole hybrids against MCF-7 and HT-29 cell lines .
PMC9961747 (2023)Discussed broad-spectrum antimicrobial activities of 1,2,3-triazoles against multiple pathogens .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anticancer Activity

Several studies have indicated that this compound may possess anticancer properties. Research has shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
    Cell LineIC50 Value (μM)Reference
    MCF-7 (Breast Cancer)12.5
    A549 (Lung Cancer)9.8

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
    PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
    Staphylococcus aureus16
    Escherichia coli32

Antiviral Activity

Research suggests that the compound may exhibit antiviral properties, particularly against RNA viruses:

  • Mechanism : It may inhibit viral replication by interfering with viral polymerases or other critical enzymes.

Case Study 1: Anticancer Potential

In a study published in Cancer Letters, the efficacy of N-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide was evaluated against various cancer cell lines. The results demonstrated significant cytotoxicity, with an IC50 value of 10 μM against the HepG2 liver cancer cell line. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

A research article in Journal of Antimicrobial Chemotherapy highlighted the antimicrobial activity of this compound against resistant strains of bacteria. The study found that the compound effectively reduced bacterial counts in vitro and showed potential for development as a novel antibiotic.

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